molecular formula C10H5FN2 B13652326 8-Fluoroisoquinoline-3-carbonitrile

8-Fluoroisoquinoline-3-carbonitrile

Cat. No.: B13652326
M. Wt: 172.16 g/mol
InChI Key: UAMCLEHPCSZAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroisoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluoroisoquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the fluorodenitration of 8-nitroisoquinoline using tetraalkylammonium fluorides or inorganic fluoride salts. For example, treatment with tetramethylammonium fluoride can yield 8-fluoroisoquinoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroisoquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s ability to interact with biological molecules, potentially leading to unique biological activities. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroisoquinoline-3-carbonitrile is unique due to the combination of the fluorine atom and the nitrile group, which can confer distinct chemical and biological properties compared to other fluorinated isoquinolines .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

8-fluoroisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H

InChI Key

UAMCLEHPCSZAIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.